molecular formula C15H12FNO2 B2843124 N-(3-acetylphenyl)-3-fluorobenzamide CAS No. 194783-81-8

N-(3-acetylphenyl)-3-fluorobenzamide

Cat. No. B2843124
CAS RN: 194783-81-8
M. Wt: 257.264
InChI Key: NFFRVOLIZNJTNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of sulfonamide compounds such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide and N-(3-acetylphenyl)-4-methylbenzenesulfonamide . Another study reported the oxidation of isonitriles to isocyanates, which could potentially be used in the synthesis of compounds like "N-(3-acetylphenyl)-3-fluorobenzamide" .

Scientific Research Applications

Cognitive Enhancing Properties

One derivative, FK962, demonstrated potential as a cognitive enhancer. It facilitated somatostatinergic nerve activity in the hippocampus and ameliorated cognitive dysfunction in rat models, suggesting its utility in treating cognitive disorders such as Alzheimer's disease (Tokita et al., 2005).

Material Science Applications

The study of N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs revealed correlations between crystal structure and mechanical properties, indicating potential applications in material sciences where specific mechanical characteristics are desired (Bhandary et al., 2018).

Chemical Synthesis and Reactions

The iron-catalyzed, fluoroamide-directed C-H fluorination research demonstrated a broad substrate scope and functional group tolerance, showcasing the versatility of similar compounds in facilitating selective chemical transformations (Groendyke et al., 2016).

Optical and Electrical Properties

Research on 2-fluoro-N,N-diphenylbenzamide, a compound with a similar fluorobenzamide motif, highlighted its potential in opto-electrical applications due to its nonlinear optical (NLO) properties, suggesting that derivatives like N-(3-acetylphenyl)-3-fluorobenzamide could also possess significant opto-electrical properties (Raveendiran et al., 2022).

Mechanism of Action

Target of Action

It’s worth noting that many indole derivatives, which share a similar structure to the compound , have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the behavior of similar compounds, we can infer that it may involve nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair to form a chemical bond) interacts with a carbon atom attached to a leaving group (an atom or group that can easily be replaced by another atom or group). The result is the formation of a new bond and the departure of the leaving group .

Biochemical Pathways

Indole derivatives, which share structural similarities with the compound, are known to interact with a variety of biochemical pathways . These interactions can lead to a wide range of downstream effects, influencing everything from cell growth to immune response .

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may have a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of N-(3-acetylphenyl)-3-fluorobenzamide can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues. For instance, the efficacy of antibody-drug conjugates (ADCs), which are similar to this compound, can be influenced by the chemical linker used to attach the drug to the antibody .

properties

IUPAC Name

N-(3-acetylphenyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFRVOLIZNJTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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